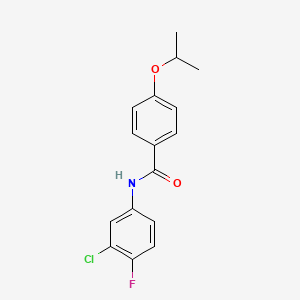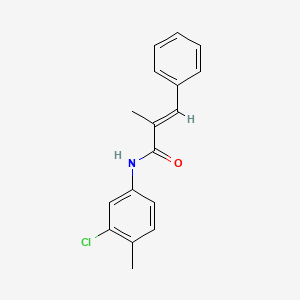
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide, also known as CMMPA, is a chemical compound that belongs to the acrylamide family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast and lung cancer. N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has also been investigated for its anti-inflammatory and analgesic properties. In addition, N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has been explored for its potential use as a building block in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide may also interact with specific receptors in the body, leading to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide can induce apoptosis, or programmed cell death, in cancer cells. This compound also exhibits anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the activity of certain enzymes and receptors in the body.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide research. One area of interest is the development of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide-based materials with unique properties, such as optical or electronic properties. Another direction is to investigate the potential of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide and how it interacts with specific enzymes and receptors in the body.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The synthesis method has been optimized to achieve high yields and purity of the compound. N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has shown promising results in inhibiting cancer cell growth, exhibiting anti-inflammatory and analgesic effects, and has potential for use in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action and to explore its potential as a therapeutic agent for other diseases.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide involves the reaction between 3-chloro-4-methylbenzaldehyde and 2-methyl-3-phenylacrylic acid in the presence of a base catalyst. The reaction yields N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide as a white crystalline solid with a melting point of 141-143°C. This method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-15(11-16(12)18)19-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQWHCQKQXPACG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

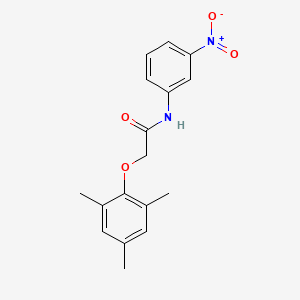
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
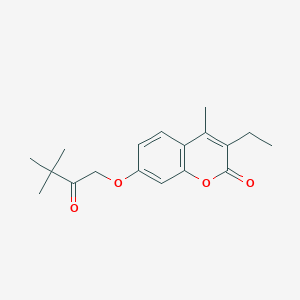
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
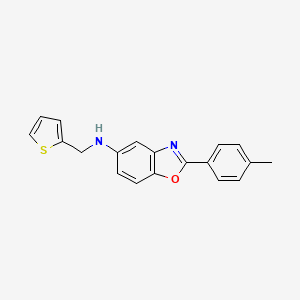
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
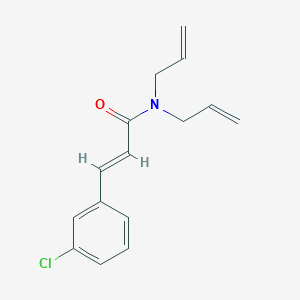
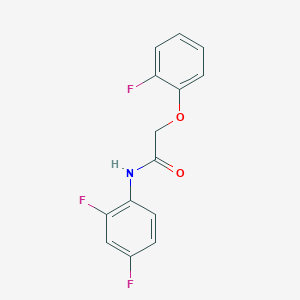
![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)

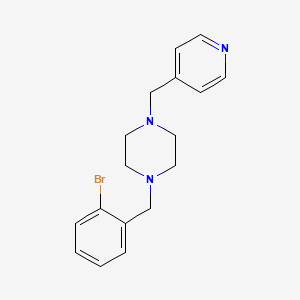

![N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B5771724.png)
